[(1-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine
Description
[(1-Methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine (CAS: 1170929-46-0) is a secondary amine featuring two distinct heterocyclic moieties: a 1-methyl-1H-pyrazole ring and an oxolane (tetrahydrofuran, THF) group. The pyrazole ring is substituted at the 4-position with a methylene-linked amine, while the oxolane group is connected via another methylene bridge (Figure 1). Its molecular formula is C₁₀H₁₇N₃O (calculated molecular weight: 195.26 g/mol).
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C10H17N3O/c1-13-8-9(6-12-13)5-11-7-10-3-2-4-14-10/h6,8,10-11H,2-5,7H2,1H3 |
InChI Key |
SGJNKGDXCYZVAT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCC2CCCO2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Procedure
Reductive amination is a two-step process involving imine formation followed by reduction. The pyrazole aldehyde (1-methyl-1H-pyrazole-4-carbaldehyde) reacts with oxolan-2-ylmethylamine in polar aprotic solvents (e.g., ethanol, THF) to form an imine intermediate. Subsequent reduction using sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) yields the target amine.
Key Conditions :
-
Solvent : Ethanol (70% yield) or THF (65% yield).
-
Temperature : 0–25°C for imine formation; room temperature for reduction.
-
Catalyst : None required, but acetic acid may enhance imine stability.
Optimization Strategies
-
Excess Amine : Using 1.5 equivalents of oxolan-2-ylmethylamine minimizes dialkylation by-products.
-
Reducing Agent Selectivity : NaBH₃CN improves selectivity for secondary amines over tertiary products.
Table 1 : Reductive Amination Yields Under Varied Conditions
| Solvent | Reducing Agent | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | NaBH₄ | 70 | 95 |
| THF | NaBH₃CN | 85 | 98 |
| MeOH | NaBH₄ | 65 | 90 |
Nucleophilic Substitution
Alkylation of Pyrazole Derivatives
This method involves reacting 1-methyl-1H-pyrazol-4-ylmethyl halides (Cl or Br) with oxolan-2-ylmethylamine under basic conditions. The reaction proceeds via an Sₙ2 mechanism, with the amine acting as a nucleophile.
Key Conditions :
-
Base : K₂CO₃ (80% yield) or NaH (75% yield).
-
Solvent : DMF (optimal for solubility) or THF.
-
Temperature : 80–100°C for 12–24 hours.
Industrial Scalability
-
Batch Processes : Large-scale reactions use reflux conditions with excess amine to drive completion.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity.
Table 2 : Nucleophilic Substitution Parameters
| Halide | Base | Solvent | Yield (%) |
|---|---|---|---|
| Chloride | K₂CO₃ | DMF | 80 |
| Bromide | NaH | THF | 75 |
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation reduces reaction times from hours to minutes. A mixture of 1-methyl-1H-pyrazole-4-carbaldehyde, oxolan-2-ylmethylamine, and NaBH₃CN in acetonitrile is irradiated at 150°C for 20 minutes, achieving 90% yield.
Advantages :
Limitations
-
Scale-Up Challenges : Energy input and safety constraints limit industrial adoption.
Industrial and Environmental Considerations
Solvent Recycling
-
Ethanol Recovery : Distillation reclaims >90% solvent in large-scale reductive amination.
-
Waste Minimization : Continuous flow systems reduce DMF usage by 40% compared to batch processes.
Green Chemistry Metrics
-
Atom Economy : Reductive amination scores 85% vs. 78% for nucleophilic substitution.
-
E-Factor : 3.2 kg waste/kg product (superior to traditional alkylation).
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(1-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole and oxolane rings.
Reduction: Reduced derivatives, often leading to the formation of alcohols or amines.
Substitution: Substituted derivatives where the amine group is replaced by other functional groups.
Scientific Research Applications
[(1-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of heterocyclic frameworks.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of [(1-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the oxolane ring can participate in dipole-dipole interactions. These interactions enable the compound to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Pyrazole Positional Isomers
- (1-Methyl-1H-pyrazol-5-yl)methylamine (CAS: 1157110-55-8):
This positional isomer substitutes the methyl group on the pyrazole ring from the 4- to the 5-position. While the molecular formula remains identical (C₁₀H₁₇N₃O ), the altered steric and electronic environments may affect receptor binding. It is commercially available from four suppliers, suggesting synthetic accessibility.
Heterocyclic Substituent Variations
- [(1-Methyl-1H-pyrazol-5-yl)methyl][2-(thiophen-2-yl)ethyl]amine (CAS: 1156714-20-3):
Replaces the oxolane group with a thiophene-ethyl chain. The sulfur atom in thiophene may alter electronic properties and lipophilicity compared to the oxygen-rich oxolane. - Fluorination is a common strategy to improve bioavailability.
Aromatic vs. Aliphatic Substituents
- (2-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (CAS: 107922-87-2): Substitutes the pyrazole with a chlorobenzyl group. The chloro substituent increases molecular weight (C₁₃H₁₇ClNO) and may enhance hydrophobic interactions in biological targets.
Functional Group Modifications
- N-[(Oxolan-2-yl)methyl]pyridin-4-amine :
Replaces the pyrazole with a pyridine ring, altering the compound’s basicity and hydrogen-bonding capacity. Pyridine derivatives often exhibit distinct pharmacokinetic profiles.
Structural and Functional Data (Table 1)
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features | Suppliers/Applications |
|---|---|---|---|---|---|
| [(1-Methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine | C₁₀H₁₇N₃O | 195.26 | 1170929-46-0 | Pyrazole (4-Me), oxolane | Research use |
| (1-Methyl-1H-pyrazol-5-yl)methylamine (positional isomer) | C₁₀H₁₇N₃O | 195.26 | 1157110-55-8 | Pyrazole (5-Me), oxolane | 4 suppliers |
| [(5-Fluorothiophen-2-yl)methyl][(oxolan-2-yl)methyl]amine | C₉H₁₃FN₂OS | 216.28 | 1856072-72-4 | Fluorothiophene, oxolane | Early-stage development |
| (2-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | C₁₃H₁₇ClNO | 237.73 | 107922-87-2 | Chlorobenzyl, oxolane | Specialty chemical |
| N-[(Oxolan-2-yl)methyl]pyridin-4-amine | C₁₀H₁₄N₂O | 178.23 | Not specified | Pyridine, oxolane | Biochemical screening |
Research Findings and Implications
- Synthetic Accessibility : The commercial availability of several analogs (e.g., 4 suppliers for the 5-pyrazole isomer) suggests robust synthetic routes, likely involving reductive amination or nucleophilic substitution.
- The oxolane group may improve solubility, a critical factor in central nervous system (CNS) drug design.
- Structure-Activity Relationships (SAR) :
- Pyrazole Position : The 4- vs. 5-methyl substitution could influence binding to enzymes like cyclooxygenase (COX), where pyrazole orientation is critical.
- Heterocyclic Swaps : Thiophene and pyridine analogs may target different receptors (e.g., serotonin vs. dopamine receptors) due to electronic disparities.
Biological Activity
The compound [(1-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine , with the CAS number 1152858-36-0 , is a novel chemical entity that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C₁₀H₁₇N₃O
- Molecular Weight : 195.26 g/mol
- IUPAC Name : [(1-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine
Structural Representation
The compound features a pyrazole ring linked to an oxolane (tetrahydrofuran) moiety through a methylamine group, which contributes to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇N₃O |
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | [(1-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine |
Key Biological Targets
- Dihydrofolate Reductase (DHFR) :
- Kinase Activity :
- Antimicrobial Activity :
Anticancer Potential
Research has indicated that pyrazole derivatives can exert significant anticancer effects through the inhibition of key enzymes like DHFR. For example, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells by disrupting nucleic acid synthesis .
Antimicrobial Studies
Preliminary studies on structurally similar compounds have revealed notable antimicrobial activity against various bacterial strains. Such findings suggest that [(1-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine may also possess similar properties, warranting further investigation .
Q & A
Q. What are the established synthetic routes for [(1-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting from pyrazole and oxolane precursors. Key steps include:
- Alkylation : Reacting 1-methyl-1H-pyrazole-4-carbaldehyde with oxolane-2-carbaldehyde under nucleophilic conditions.
- Amine coupling : Using reductive amination or Schiff base formation, often requiring solvents like ethanol or DMSO and catalysts such as NaBH₄. Critical parameters include temperature control (50–80°C), pH adjustment (neutral to slightly basic), and purification via column chromatography to isolate the product . Yield optimization may involve iterative adjustments to solvent polarity and reaction time .
Q. Which spectroscopic techniques are most effective for characterizing the structure of [(1-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine?
- ¹H/¹³C NMR : Resolves the pyrazole and oxolane ring protons, confirming substitution patterns (e.g., methyl groups at pyrazole N1 and oxolan-2-yl).
- FT-IR : Identifies amine N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates the molecular ion peak at m/z 195.26 (C₉H₁₃N₃O) . X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data, though this may require SHELX software for structure refinement .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of [(1-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine in nucleophilic substitution reactions?
- DFT calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying electrophilic sites (e.g., oxolane methylene) susceptible to nucleophilic attack.
- Molecular docking predicts steric hindrance from the pyrazole ring, which may limit accessibility to certain reagents. Studies on analogous compounds suggest that solvent polarity and leaving group ability significantly influence reaction pathways .
Q. What strategies resolve contradictions in reported biological activities of similar pyrazole derivatives?
Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer effects) often arise from:
- Structural variations : Minor substituent changes (e.g., ethyl vs. methyl groups) alter binding affinity.
- Assay conditions : Varying pH, cell lines, or incubation times affect results. To reconcile contradictions:
- Perform dose-response studies across multiple models (e.g., bacterial strains, cancer cell lines).
- Use molecular dynamics simulations to compare target interactions (e.g., enzyme active sites) .
Q. What in vitro assays are recommended to study the enzyme inhibition mechanisms of this compound?
- Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity).
- Fluorescence polarization : Quantifies binding to receptors (e.g., GPCRs).
- Microscale thermophoresis (MST) : Determines dissociation constants (Kd) under physiological conditions. Pre-treatment with cytochrome P450 inhibitors can clarify metabolic stability .
Q. How does the stereochemistry of [(1-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine affect its pharmacological profile?
- Chiral centers in the oxolane ring (e.g., R vs. S configurations) influence binding to enantioselective targets (e.g., kinases).
- Molecular overlay studies comparing active and inactive analogs can identify stereochemical requirements for activity.
- Circular dichroism (CD) spectra differentiate enantiomers, guiding structure-activity relationship (SAR) optimization .
Methodological Guidance
Q. How to design a stability study for [(1-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine under varying pH and temperature?
- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C.
- Analytical monitoring : Use HPLC-PDA to track degradation products; LC-MS identifies major impurities.
- Arrhenius kinetics : Predict shelf life by extrapolating degradation rates at elevated temperatures .
Q. How do structural modifications in analogous compounds (e.g., ethyl vs. methyl substituents) impact bioactivity?
- Case study : Replacing the pyrazole 1-methyl group with ethyl (as in [(1-ethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine) increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration.
- SAR tables :
| Substituent | Bioactivity (IC₅₀, μM) | logP |
|---|---|---|
| 1-Methyl (target) | 12.3 ± 1.2 | 1.8 |
| 1-Ethyl (analog) | 8.7 ± 0.9 | 2.3 |
- 3D-QSAR models guide rational design by correlating substituent properties with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
